molecular formula C8H14ClN3O2 B1402284 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride CAS No. 1361113-47-4

2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

Cat. No.: B1402284
CAS No.: 1361113-47-4
M. Wt: 219.67 g/mol
InChI Key: QYBOUHHTMAYKOZ-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically involves the reaction of 3-methyl-1,2,4-oxadiazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is unique due to the presence of both the morpholine and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-6-10-7(13-11-6)8(2)5-9-3-4-12-8;/h9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBOUHHTMAYKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CNCCO2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
Reactant of Route 2
2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
Reactant of Route 3
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2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
Reactant of Route 4
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2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
Reactant of Route 5
2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
Reactant of Route 6
2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

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